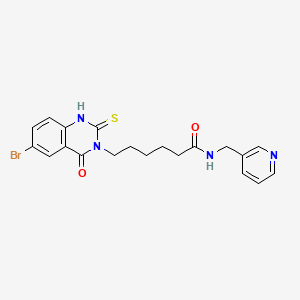![molecular formula C13H23NO5 B2565199 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid CAS No. 1404689-71-9](/img/structure/B2565199.png)
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
A study by Trifunović et al. (2010) discusses the efficient synthesis of N-substituted 1,3-oxazinan-2-ones, which are related to the chemical structure . They describe a process that involves a three-component, one-pot reaction, highlighting a method to synthesize chiral products like 2-(2-oxo-1,3-oxazinan-3-yl)propanoic acid (Trifunović et al., 2010).
Chemical Reactions and Properties
Baciocchi et al. (1996) explored the one-electron oxidation of related compounds, shedding light on the radical cations' side-chain fragmentation. This study provides insight into the chemical behavior of similar structures under oxidative conditions (Baciocchi et al., 1996).
Kalugin and Litvinov (1991) investigated reactions of functionally substituted sulfur-containing compounds with acetic anhydride and acetyl chloride. Their findings are relevant for understanding the reactivity of the chemical structure with various electrophiles (Kalugin & Litvinov, 1991).
Structural and Molecular Studies
The crystal structure analysis of similar compounds by Burns and Hagaman (1993) can provide valuable insights into the structural characteristics of the chemical . They discussed the molecular geometry and intermolecular interactions in crystals, which are crucial for understanding the physical properties of such compounds (Burns & Hagaman, 1993).
Wiberg and Laidig (1987) conducted a study on the rotational barriers adjacent to double bonds in related molecules, offering insights into the dynamic aspects of molecular structures similar to 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid (Wiberg & Laidig, 1987).
Crystallography and X-ray Analysis
Li, Liang, and Tai (2009) focused on the crystal structure of similar amino acid compounds. This study provides insights into the crystalline form of such compounds, which is essential for understanding their solid-state properties (Li, Liang, & Tai, 2009).
Application in Medicinal Chemistry
Ikram et al. (2015) examined amino acid derivatives in the synthesis of transition metal complexes, showcasing the application of similar structures in creating compounds with potential medicinal properties (Ikram et al., 2015).
Wirkmechanismus
The mechanism of action of this compound is not specified in the available resources. As a novel drug compound used for the treatment of acute pain, it likely interacts with specific receptors or enzymes in the body to exert its therapeutic effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14(4)10(11(15)16)9-6-5-7-18-8-9/h9-10H,5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJZIGYETVHTQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C1CCCOC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-Oxo-3-piperidin-1-ylpropyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2565116.png)
![2-chloro-N-[4-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]acetamide hydrochloride](/img/structure/B2565117.png)
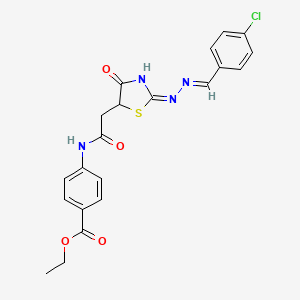
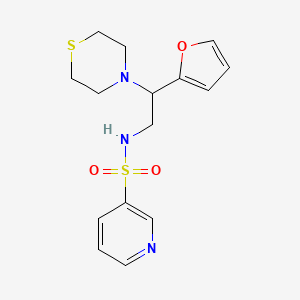


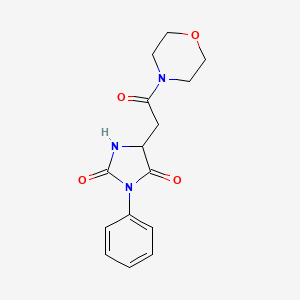
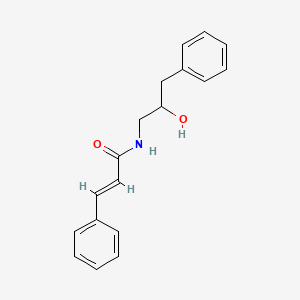
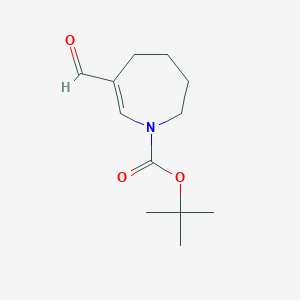

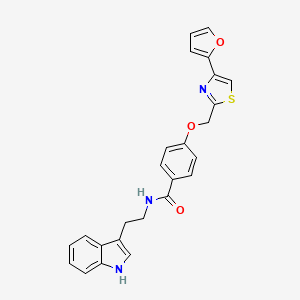
![2-[(4-Aminophenyl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B2565132.png)
![6-oxo-N-(thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2565136.png)
